molecular formula C28H44O B1263945 3-Dehydro-4-methylzymosterol

3-Dehydro-4-methylzymosterol

Cat. No.: B1263945
M. Wt: 396.6 g/mol
InChI Key: DBPZYKHQDWKORQ-MWEYQPRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dehydro-4-methylzymosterol is a defined intermediate in the post-squalene sterol biosynthesis pathway. This compound, also known as 3-Keto-4-methylzymosterol, is a transient metabolic node in the C4-demethylation complex (C4DMC) that is essential for the production of major sterols like cholesterol in animals and ergosterol in fungi and yeast . Its formation is catalyzed by the enzyme sterol-4α-carboxylate 3-dehydrogenase (NSDHL/Erg26p) from the precursor 4-methylzymosterol-carboxylate . Subsequently, this compound is converted to 4-methylzymosterol by the action of the enzyme 3-keto steroid reductase (3-ketoreductase, SR) . This places the compound at a critical juncture in the demethylation process that shapes the final sterol molecule for optimal membrane function . Inhibiting its conversion, for instance with specific chemical agents like FR171456 that target NSDHL, causes a buildup of upstream substrates and provides a powerful method for studying the functional consequences of disrupted sterol flux . As a research tool, this compound is valuable for investigating the enzymology and regulation of the sterol biosynthetic pathway . Its role makes it relevant for studies in lipid metabolism, molecular cell biology, and the development of antifungal agents . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H44O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24H,7,9-17H2,1-6H3/t19-,20?,22-,23+,24+,27-,28+/m1/s1

InChI Key

DBPZYKHQDWKORQ-MWEYQPRESA-N

Isomeric SMILES

CC1[C@@H]2CCC3=C([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1=O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

Origin of Product

United States

Enzymatic Biogenesis and Metabolism of 3 Dehydro 4 Methylzymosterol

Biosynthetic Formation of 3-Dehydro-4-methylzymosterol

The synthesis of this compound is the second step in a three-reaction sequence catalyzed by the Sterol C4-Demethylation Complex (C4DMC). This process is essential for removing the first of two methyl groups at the C4 position of sterol precursors like lanosterol (B1674476).

The removal of methyl groups from the C4 position of the sterol ring is a fundamental step in converting lanosterol into functional sterols. mdpi.com This process is managed by a multienzyme system known as the Sterol C4-Demethylation Complex (C4DMC), which is located in the endoplasmic reticulum. nih.govnih.govresearchgate.net In mammals and yeast, this complex is thought to be tethered together by a non-catalytic scaffolding protein, ERG28, which facilitates the channeling of intermediates between the active sites of the sequential enzymes. mdpi.comnih.govnih.gov

The C4DMC executes the demethylation through a conserved, three-step mechanism involving three distinct enzymes:

Sterol 4α-methyl oxidase (SMO) : This enzyme, also known as MSMO1 in humans or Erg25p in yeast, initiates the process. It is a non-heme iron-dependent monooxygenase that catalyzes the sequential oxidation of a C4-methyl group into a carboxylic acid. nih.govmdpi.com This initial oxidation occurs in three successive steps, converting the methyl group first to a hydroxymethyl group, then to an aldehyde, and finally to a carboxyl group, consuming molecular oxygen and requiring an electron donor like cytochrome b5. mdpi.comuniprot.org

Sterol-4-alpha-carboxylate 3-dehydrogenase (decarboxylating) (CSD) : The resulting 4α-carboxy sterol is the substrate for this second enzyme, known as NSDHL in humans or Erg26p in yeast. researchgate.netnih.gov It performs an oxidative decarboxylation, which removes the newly formed carboxyl group as CO₂ and simultaneously oxidizes the 3β-hydroxyl group to a 3-keto group. uniprot.orgmdpi.com This reaction yields the 3-keto sterol intermediate, this compound.

3-Ketosteroid reductase (SKR) : The final step is catalyzed by this reductase, known as HSD17B7 in humans or Erg27p in yeast. researchgate.netunito.it It reduces the 3-keto group back to a 3β-hydroxyl group, yielding a 4α-methyl sterol and completing one full cycle of C4-demethylation. ymdb.cauniprot.org

This entire complex works in concert to remove one methyl group. To remove the second methyl group from the 4,4-dimethyl sterol, the entire three-step cycle is repeated. nih.gov

Table 1: Enzymes of the Sterol C4-Demethylation Complex (C4DMC) :--|:--|:--|:--|:-- | Enzyme | Human Gene | Yeast Gene | EC Number | Function in Complex | | Sterol 4α-methyl oxidase | MSMO1 | ERG25 | 1.14.13.72 | Step 1: Oxidation of C4-methyl group to a carboxylic acid. researchgate.netresearchgate.net | | Sterol-4α-carboxylate 3-dehydrogenase | NSDHL | ERG26 | 1.1.1.170 | Step 2: Oxidative decarboxylation to form a 3-keto sterol. researchgate.netresearchgate.net | | 3-Ketosteroid reductase | HSD17B7 | ERG27 | 1.1.1.270 | Step 3: Reduction of the 3-keto group to a 3β-hydroxyl group. researchgate.netresearchgate.net | | Scaffolding Protein | C14ORF1 (putative) | ERG28 | N/A | Tethers complex components to the ER membrane. nih.govunito.it |

The enzyme Sterol-4-alpha-carboxylate 3-dehydrogenase (decarboxylating), encoded by the NSDHL gene in humans and ERG26 in yeast, is pivotal in this pathway as it directly produces this compound. genecards.orgnih.gov It is a member of the short-chain dehydrogenase/reductase (SDR) family. genecards.org

The reaction catalyzed by this enzyme is an NAD(P)⁺-dependent oxidative decarboxylation. uniprot.org It acts on the substrate 4β-methylzymosterol-4α-carboxylate (the product of the SMO enzyme) and converts it into this compound (also known as 4-methyl-5α-cholesta-8,24-dien-3-one). uniprot.org The mechanism involves the oxidation of the 3β-hydroxyl group to a ketone, which facilitates the subsequent decarboxylation at the C4 position, releasing carbon dioxide and the reduced cofactor (NADH or NADPH). uniprot.orguniprot.org The formal reaction is: 4β-methylzymosterol-4α-carboxylate + NAD(P)⁺ ⇌ this compound + CO₂ + NAD(P)H uniprot.org

This enzymatic step is crucial; its deficiency, as seen in the human genetic disorder CHILD syndrome (caused by mutations in NSDHL), leads to the accumulation of C4-methylated sterol intermediates and a block in cholesterol biosynthesis. nih.gov

Subsequent Bioconversion of this compound

Once formed, this compound is a transient intermediate that is immediately acted upon by the final enzyme in the C4DMC, integrating its product back into the main sterol synthetic pathways.

The 3-keto group of this compound is promptly reduced by 3-Ketosteroid Reductase (EC 1.1.1.270). ymdb.ca In humans, this function is carried out by Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), while in Saccharomyces cerevisiae, the ortholog is Erg27p. nih.govresearchgate.net These enzymes are located in the endoplasmic reticulum along with the other C4DMC components. nih.gov

This reduction is the third and final step of the C4-demethylation cycle. uniprot.org It specifically requires NADPH as the cofactor to reduce the 3-ketone, restoring the 3β-hydroxyl group necessary for the sterol's proper function and for subsequent enzymatic modifications. nih.govuniprot.org The product of this reaction is 4α-methylzymosterol. uniprot.orgnih.gov The reaction is as follows: this compound + NADPH + H⁺ → 4α-methylzymosterol + NADP⁺ uniprot.org

The activity of this reductase is essential for completing the demethylation process. In engineered yeast strains where ERG27 is deleted, 3-keto-4-methyl sterols like this compound accumulate, confirming the enzyme's role. unito.it Similarly, mutations in the human HSD17B7 gene are embryonically lethal in mice, underscoring its critical role in development through cholesterol synthesis. nih.gov

The product of the reductase reaction, 4α-methylzymosterol, is a key branch-point intermediate that is funneled into the respective sterol end-product pathways. nih.govnih.gov

In the cholesterol pathway (mammals): After the formation of 4α-methylzymosterol, the C4DMC performs a second round of demethylation to remove the remaining methyl group at C4, converting it to zymosterol (B116435). mdpi.comresearchgate.net Zymosterol then undergoes a series of further modifications, including double bond isomerizations and reductions, ultimately leading to the synthesis of cholesterol. nih.govgoogle.com

In the ergosterol (B1671047) pathway (fungi): Following its formation, 4α-methylzymosterol is a substrate for other enzymes in the ergosterol pathway. It can be converted to 4-methylfecosterol. nih.gov From there, a series of desaturation, isomerization, and reduction steps catalyzed by enzymes such as Erg2p, Erg3p, Erg5p, and Erg4p lead to the final product, ergosterol, which is the principal sterol in fungal cell membranes. uniprot.orgmdpi.com

Enzyme Kinetics and Cofactor Dependencies of Relevant Biocatalysts

The efficiency and regulation of this compound metabolism are dictated by the kinetic properties and cofactor requirements of the C4DMC enzymes.

Sterol 4α-methyl oxidase (SMO/Erg25p): This initial enzyme is an O₂-dependent monooxygenase. mdpi.com Its activity relies on a di-iron center as a cofactor and requires reducing equivalents, which are supplied by an NADPH-dependent cytochrome P450 reductase that reduces cytochrome b5. uniprot.orgnih.govnih.gov Therefore, its function is tightly linked to the availability of molecular oxygen, iron, and NADPH.

Sterol-4-alpha-carboxylate 3-dehydrogenase (NSDHL/Erg26p): This enzyme exhibits a dependence on either NAD⁺ or NADP⁺ as an oxidizing cofactor. uniprot.org Kinetic studies on the human NSDHL enzyme have reported Michaelis-Menten constant (Km) values for its cofactors, with a Km of 21.4 µM for NADH and 151.5 µM for NADP⁺, suggesting a preference for the NAD⁺/NADH pair in at least some conditions. uniprot.org

3-Ketosteroid Reductase (HSD17B7/Erg27p): This final reductase exclusively uses NADPH as the electron donor for the reduction of the 3-keto group. nih.govymdb.cauniprot.org Kinetic analysis of human HSD17B7 has shown a Km of 3.25 µM for the steroid substrate estrone (B1671321), indicating a high affinity for its substrates. uniprot.org The strict dependence on NADPH links this step of sterol synthesis to cellular metabolic states with high NADPH availability, such as the pentose (B10789219) phosphate (B84403) pathway.

Table 2: Cofactor Dependencies and Kinetic Parameters of C4DMC Enzymes :--|:--|:-- | Enzyme | Cofactors/Cosubstrates | Kinetic Parameters (Human Enzyme) | | Sterol 4α-methyl oxidase (MSMO1) | O₂, Fe²⁺, NADPH (via cytochrome b5 reductase) uniprot.orgnih.govnih.gov | Data not widely available due to membrane-bound nature. | | Sterol-4α-carboxylate 3-dehydrogenase (NSDHL) | NAD⁺ or NADP⁺ uniprot.org | Kₘ (NADH) = 21.4 µM uniprot.org Kₘ (NADP⁺) = 151.5 µM uniprot.org | | 3-Ketosteroid reductase (HSD17B7) | NADPH nih.govuniprot.org | Kₘ (Estrone) = 3.25 µM uniprot.org Kₘ (17β-hydroxy-5α-androstan-3-one) = 2.6 µM uniprot.org |

Biological and Cellular Roles of 3 Dehydro 4 Methylzymosterol

Significance as a Key Sterol Biosynthetic Intermediate (C4-SBI)

3-Dehydro-4-methylzymosterol is a pivotal, transient molecule in the post-squalene segment of sterol biosynthesis. nih.gov Its formation and subsequent conversion are part of the essential C4-demethylation process required to transform precursor molecules like lanosterol (B1674476) into functional 4-desmethylsterols, such as cholesterol. nih.govmdpi.com This demethylation is critical, as the removal of the two methyl groups at the C-4 position is a prerequisite for sterols to effectively carry out their structural roles in membranes. nih.govfrontiersin.org

The C4-demethylation process in mammals, fungi, and plants is catalyzed by a multi-enzyme complex located in the endoplasmic reticulum, known as the C4-demethylation complex (C4DMC). nih.govmdpi.com This process involves three sequential enzymatic activities:

Sterol-4α-methyl oxidase (SMO) : This enzyme oxidizes the methyl group at the C4 position. mdpi.com

3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D or HSD17B7) : This enzyme is responsible for the decarboxylation that yields a 3-keto steroid intermediate. nih.govmdpi.com this compound is such a 3-ketosteroid product.

3-ketosteroid reductase (SKR or ERG27) : This enzyme reduces the 3-keto group to a 3β-hydroxyl group, completing the demethylation step. mdpi.comunito.it

A protein named ERG28 has been shown to anchor these three enzymes together as a complex in the endoplasmic reticulum. mdpi.com The accumulation of this compound and other 4-methylsterols, often due to genetic defects in the C4DMC enzymes, can lead to severe cellular and developmental issues. nih.gov

Table 1: Key Enzymes in the C4-Demethylation of Sterols

Enzyme AbbreviationFull NameFunction in C4-Demethylation
SMO Sterol-4α-methyl oxidaseOxidizes the C4-methyl group. mdpi.com
C4D / HSD17B7 3β-hydroxysteroid dehydrogenase/C4-decarboxylaseCatalyzes oxidative decarboxylation to form a 3-keto-sterol. mdpi.comrsc.org
SKR / ERG27 3-ketosteroid reductaseReduces the C3-ketone to a C3-hydroxyl group. mdpi.comrsc.org

Participation in Cellular Signaling Pathways

Beyond its structural role as a biosynthetic intermediate, the class of C4-SBIs, including this compound, has been shown to act as signaling molecules. nih.gov The accumulation of these intermediates can interfere with major cellular signaling pathways.

In mammals, C4-SBIs have been identified as potential ligands for nuclear hormone receptors. Specifically, intermediates in the biosynthetic pathway leading to 4α-methylcholesta-8,24-dien-3-one have been shown to bind to the nuclear hormone receptor RORγt, which is a key regulator of immune system development and lymphoid functions. nih.gov While 4-methylsterols themselves show weaker affinity, their oxygenated derivatives exhibit higher affinity, highlighting a regulatory role for these biosynthetic intermediates in the immune system. nih.gov

Furthermore, the accumulation of 4-methylsterols, specifically zymosterone (B1260849) and 4-methylzymosterone (a related compound), has been linked to altered Hedgehog (SHH) signaling. nih.gov This was observed in a mouse model with a mutation in the C4D/HSD17B17 gene, which resulted in defective growth and patterning of the central nervous system and skeleton, processes heavily reliant on proper SHH signaling. nih.gov In plants, C4-SBIs are also implicated in signaling, particularly interfering with auxin signaling pathways, which can impact plant growth and development. nih.govnih.gov

Influence on Sterol Homeostasis and Membrane Composition

Disruption of the C4-demethylation process leads to an altered sterol profile within the cell. For instance, in skin fibroblasts from a mouse model of CHILD syndrome (a genetic disorder affecting an enzyme in this pathway), C4-SBIs constituted about 20% of total sterols, whereas in control mice, they were less than 0.1%. nih.gov Such a drastic shift in sterol composition can significantly impact the physical properties of cellular membranes. Sterols are fundamental to membrane fluidity, permeability, and the organization of membrane microdomains (lipid rafts). nih.gov The accumulation of 3-ketosterols, the product class to which this compound belongs, has been suggested to alter membrane properties, which in turn could affect the activity of membrane-bound transporters and signaling proteins. nih.gov

Table 2: Impact of C4-SBI Accumulation on Cellular Sterol Profile

ConditionOrganism/Cell TypePercentage of C4-SBIs in Total SterolsReference
Control Mouse skin fibroblasts< 0.1% nih.gov
nsdhl mutation (CHILD syndrome model) Mouse skin fibroblasts~20% (18.2% 4-methylsterols, 1.1% 4,4-dimethylsterols) nih.gov

Role in Multicellular Physiological Processes

The consequences of dysregulated this compound levels and the accumulation of C4-SBIs are evident in various multicellular physiological processes, including development and disease. nih.gov Human genetic disorders known as steroloses are characterized by the accumulation of sterol intermediates and result in severe developmental alterations. nih.gov

Specific examples include:

Central Nervous System (CNS) Development : A deficiency in the enzyme NSDHL, which acts on a C4-SBI, leads to the accumulation of 4-methylsterols and causes defects in the cerebellum, hippocampus, and cerebral cortex, resulting in an early postnatal lethal phenotype in mice. nih.gov This is associated with a thinner layer of granule cell precursors, which are vital for neuronal proliferation and migration. nih.gov

Oligodendrocyte Formation : C4-SBIs have been shown to have a positive influence on the formation of oligodendrocytes, the cells responsible for myelination in the central nervous system. nih.govnih.gov The accumulation of HSD17B7's C4-methyl substrates, including 4-methylzymosterone, was observed to promote oligodendrocyte formation. nih.gov

Immune System Development : As mentioned earlier, C4-SBIs can act as ligands for the RORγt nuclear receptor, indicating their role in the development and function of the immune system. nih.gov

In the nematode Caenorhabditis elegans, 4-methylsterols are crucial in development, where they trigger the worm's entry into the dauer larval stage, a state of arrested development to survive harsh environmental conditions. nih.gov This highlights the evolutionary conservation of 4-methylsterols as important developmental regulators. nih.gov

Molecular and Genetic Regulation of 3 Dehydro 4 Methylzymosterol Pathways

Genetic Control of Enzymes Involved in its Synthesis and Metabolism

The transformation of sterol precursors, including the synthesis and subsequent metabolism of 3-dehydro-4-methylzymosterol, is orchestrated by a suite of enzymes encoded by specific genes. oup.com In both fungi and mammals, the removal of the two methyl groups at the C4 position of the sterol ring, a process known as C4-demethylation, is a critical step. mdpi.comnih.gov This process involves the sequential action of three enzymes: a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a 3-keto sterol reductase (SKR). mdpi.comnih.gov In the yeast Saccharomyces cerevisiae, these enzymes are encoded by the ERG25, ERG26, and ERG27 genes, respectively. nih.gov Similarly, in mammals, the orthologous genes are SC4MOL (also known as MSMO1), NSDHL, and HSD17B7. nih.govrsc.org

The expression of these genes is subject to complex regulatory networks. In yeast, the transcription of many ergosterol (B1671047) biosynthesis genes, including those involved in C4-demethylation, is co-regulated. nih.gov This coordinated expression is crucial for maintaining the appropriate levels of sterol intermediates and the final product, ergosterol.

The enzymes of the C4-demethylation pathway are localized to the endoplasmic reticulum (ER). wikipedia.orguniprot.org In yeast, a protein named Erg28p, which itself is co-regulated with other ergosterol biosynthetic genes, acts as a scaffold, tethering the C4-demethylation enzymes (Erg25p, Erg26p, and Erg27p) into a complex. mdpi.comnih.govuniprot.org This protein-protein interaction is thought to enhance the efficiency of the multi-step demethylation process. nih.gov

The table below summarizes the key enzymes and their corresponding genes involved in the C4-demethylation pathway in yeast and mammals.

Enzymatic Step Yeast Enzyme (Gene) Mammalian Enzyme (Gene) Function
C4-methyl oxidationErg25p (ERG25)SC4MOL/MSMO1Oxidizes the 4α-methyl group. mdpi.comnih.gov
C4-decarboxylationErg26p (ERG26)NSDHLDecarboxylates the C4-carboxylic acid and oxidizes the 3β-hydroxyl group. mdpi.comnih.gov
3-keto reductionErg27p (ERG27)HSD17B7Reduces the 3-keto group to a 3β-hydroxyl group. mdpi.comnih.govcabidigitallibrary.org
ScaffoldingErg28p (ERG28)Not fully elucidatedTethers the enzymes of the C4-demethylation complex. mdpi.comnih.gov

Impact of Gene Mutations on Sterol Profiles and Cellular Phenotypes

Mutations in the genes encoding the enzymes of the C4-demethylation pathway can have profound effects on cellular sterol composition and lead to distinct phenotypes. These mutations disrupt the normal flow of the pathway, causing the accumulation of specific sterol intermediates and a deficiency in the final sterol products.

ERG27 Gene Studies in Yeast

In Saccharomyces cerevisiae, the ERG27 gene encodes the 3-keto sterol reductase, which catalyzes the final step in each round of C4-demethylation. nih.govyeastgenome.org Studies on erg27 mutants have provided significant insights into the function of this enzyme and the consequences of its absence.

Disruption of the ERG27 gene leads to sterol auxotrophy, meaning the yeast can no longer synthesize its own essential sterols and requires an external source, such as ergosterol or cholesterol, for growth. nih.govyeastgenome.org Interestingly, initial studies of erg27 mutants did not show an accumulation of 3-ketosterols as might be expected. nih.gov Instead, these mutants accumulated non-cyclic precursors like squalene (B77637) and squalene oxides. nih.govmdpi.com This suggested that the Erg27 protein might have an additional role beyond its catalytic activity, potentially influencing earlier steps in the pathway, such as the cyclization of squalene epoxide to lanosterol (B1674476), a reaction catalyzed by lanosterol synthase (Erg7p). nih.govnih.gov

Further genetic analyses have revealed that the catalytic function of Erg27p can be separated from a potential chaperone-like role for Erg7p. nih.gov Specific point mutations in the predicted catalytic site of Erg27p resulted in the accumulation of 3-ketosterones, demonstrating a loss of reductase activity while retaining the ability to support Erg7p function. nih.gov This highlights the dual functionality of Erg27p in sterol biosynthesis.

The table below details the sterol profiles observed in different erg27 genetic backgrounds in S. cerevisiae.

Yeast Strain Genotype Growth Condition Major Accumulated Sterols/Precursors Reference
erg27Cholesterol-supplemented mediaSqualene, squalene oxides, cholesterol nih.gov
erg1erg27upc2Cholesterol-supplemented mediaSqualene, squalene oxides, cholesterol nih.gov
erg27 with specific point mutations (e.g., Y202F, K206A)-3-ketosterones nih.gov

NSDHL Gene Dynamics in Mammalian Systems

In mammals, the NSDHL gene encodes the NAD(P)H steroid dehydrogenase-like protein, which is orthologous to yeast Erg26p and functions as a sterol dehydrogenase/decarboxylase in the C4-demethylation of lanosterol. nih.govmedlineplus.govoup.com Mutations in the human NSDHL gene are associated with CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform nevus and Limb Defects), a rare X-linked dominant, male-lethal disorder. wikipedia.orgmedlineplus.govoup.com

The NSDHL enzyme is located in the endoplasmic reticulum and has also been found on the surface of lipid droplets, suggesting a potential role in regulating intracellular cholesterol levels and localization. nih.govoup.comresearchgate.net Mutations in NSDHL disrupt a critical step in cholesterol biosynthesis, leading to a deficiency of cholesterol and an accumulation of toxic C4-methylated sterol intermediates. mdpi.commedlineplus.gov Analysis of tissues from mouse models with Nsdhl mutations, such as the bare patches (Bpa) and striated (Str) mice, has shown an accumulation of 4-methyl and 4,4-dimethyl sterol intermediates. plos.orgnih.gov

In heterozygous females, random X-inactivation results in a mosaic expression of the wild-type and mutant NSDHL alleles. nih.gov Studies in Bpa mice have shown that while NSDHL-deficient cells can survive and differentiate during embryonic development, they are subject to negative selection over the lifespan of the animal, particularly in tissues with high cholesterol synthesis or dependence, such as the liver and brain. nih.gov This suggests that the accumulation of toxic precursors or the lack of sufficient cholesterol compromises cell viability over time.

Regulatory Mechanisms Governing Flux through the C4-Demethylation Pathway

The flow of metabolites through the C4-demethylation pathway is tightly regulated to meet the cell's demand for sterols while preventing the toxic accumulation of intermediates. This regulation occurs at multiple levels, including transcriptional control, feedback inhibition, and the structural organization of the enzymatic machinery.

In mammals, the regulation of cholesterol biosynthesis is famously controlled by the SREBP (Sterol Regulatory Element-Binding Protein) pathway. When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus to upregulate the expression of genes involved in cholesterol synthesis, including those in the C4-demethylation pathway. Lanosterol and its derivatives are known to interact with proteins in the SREBP signaling pathway, providing a feedback mechanism to control cholesterol production. mdpi.com

Furthermore, the flux through the pathway can be influenced by the substrate specificity of the enzymes and the order of demethylation events. In mammals and fungi, demethylation at the C14 position typically precedes C4-demethylation. mdpi.com This ordered sequence ensures the efficient conversion of lanosterol to cholesterol or ergosterol.

Comparative Biochemistry of 3 Dehydro 4 Methylzymosterol Metabolism in Eukaryotes

Distinctions in Mammalian Sterol Biosynthesis

In mammals, the synthesis of cholesterol from lanosterol (B1674476) involves two main pathways: the Bloch and the Kandutsch-Russell pathways. nih.govnih.gov 3-Dehydro-4-methylzymosterol is an intermediate in the Kandutsch-Russell pathway. The C4-demethylation process, which involves the removal of two methyl groups at the C4 position of the sterol ring, is a critical stage in cholesterol production. nih.gov

This demethylation is carried out by a multi-enzyme complex located in the endoplasmic reticulum. nih.gov The process begins with the enzyme sterol-C4-methyl oxidase (SC4MOL, also known as MSMO1), which oxidizes a methyl group at the C4 position. nih.govjci.org This is followed by the action of NAD(P)-dependent steroid dehydrogenase-like (NSDHL), which catalyzes oxidative decarboxylation to produce a 3-keto-sterol. Finally, a hydroxysteroid 17-beta dehydrogenase (HSD17B7) reduces the C3 ketone. nih.gov Two full cycles of these reactions are necessary to remove both methyl groups. nih.gov

Table 1: Key Enzymes in Mammalian C4-Demethylation

EnzymeGene NameFunction
Sterol-C4-methyl oxidaseMSMO1/SC4MOLSequential oxidation of a C4-methyl group. nih.govjci.org
NAD(P)-dependent steroid dehydrogenase-likeNSDHLOxidative decarboxylation to a 3-keto-sterol. nih.gov
Hydroxysteroid 17-beta dehydrogenaseHSD17B7Reduction of the C3 ketone. nih.gov

Pathways in Fungi, including Saccharomyces cerevisiae and Schizosaccharomyces pombe

In fungi, the primary sterol produced is ergosterol (B1671047), and the biosynthetic pathway shares many similarities with the mammalian pathway, particularly in the initial stages after lanosterol formation. nih.govoup.com this compound has been identified as a metabolite in Saccharomyces cerevisiae. nih.govebi.ac.uk

In S. cerevisiae, the C4-demethylation process leading to the formation of zymosterol (B116435) involves a complex of enzymes analogous to those in mammals: Erg25p, Erg26p, and Erg27p. nih.gov These enzymes are anchored to the endoplasmic reticulum by the Erg28p protein. nih.gov The pathway from lanosterol to ergosterol is complex and involves multiple enzymatic steps, with several enzymes being essential for viability. nih.govcreative-biolabs.com The regulation of ergosterol biosynthesis is tightly controlled at both the transcriptional and post-translational levels in response to factors like oxygen and iron availability. nih.govnih.gov

In the fission yeast Schizosaccharomyces pombe, the late stages of ergosterol biosynthesis, from zymosterol onwards, are also well-defined. nih.govresearchgate.net The enzymes involved in the conversion of zymosterol to ergosterol have been identified, and disruption of the genes encoding these enzymes leads to an inability to synthesize ergosterol. nih.govresearchgate.net The C4-demethylation complex in S. pombe involves Erg25, Erg26, and Erg27, similar to S. cerevisiae. uniprot.org

Table 2: C4-Demethylation Enzymes in Fungi

FungusC4-Methyl Oxidase3β-Hydroxysteroid Dehydrogenase/Decarboxylase3-Keto Sterol ReductaseER Scaffolding Protein
Saccharomyces cerevisiaeErg25pErg26pErg27pErg28p
Schizosaccharomyces pombeErg25Erg26Erg27Erg28 (probable)

Phylogenetic Analysis of Related Enzyme Homologs

Phylogenetic analyses of the enzymes involved in sterol biosynthesis provide insights into the evolutionary history of these pathways. nih.gov The core set of enzymes for sterol synthesis appears to have been present in the last eukaryotic common ancestor (LECA), with subsequent evolution occurring primarily through gene loss and diversification. nih.gov

The enzymes of the C4-demethylation complex (SMO, 3βHSD, and SR) are highly conserved across animals, plants, and fungi. oup.com Phylogenetic studies of sterol methyl oxidases (SMOs) in plants support the functional divergence of SMO1 and SMO2 families. researchgate.net

The cytochrome P450 enzyme CYP51, which catalyzes C14-demethylation, is also highly conserved across eukaryotes. oup.com Interestingly, homologs of sterol biosynthetic enzymes, including CYP51, have been found in a few bacterial species, such as Methylococcus capsulatus. oup.comoup.com Phylogenetic analyses suggest that these bacterial genes were likely acquired through horizontal gene transfer from eukaryotes. nih.gov The study of these enzyme homologs across different domains of life continues to illuminate the evolutionary journey of sterol synthesis. oup.comnih.gov

Advanced Research Methodologies for Investigating 3 Dehydro 4 Methylzymosterol

Chromatographic and Spectroscopic Techniques for Isolation and Characterization

The precise isolation and structural confirmation of 3-Dehydro-4-methylzymosterol and related sterols rely on a combination of powerful chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of sterols, including intermediates like this compound, within complex biological mixtures. The process typically begins with the extraction of total lipids from a biological sample, such as yeast or cultured cells, often using established protocols like the Folch method. nih.gov For quantitative accuracy, an internal standard is added to the sample during extraction. nih.gov

Following extraction, the sterol-containing lipid samples are prepared for GC-MS analysis, which may involve derivatization to increase the volatility and thermal stability of the compounds. The sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum, or "fingerprint," for each compound. By comparing the retention time and mass spectrum of a peak to that of a known standard, the compound can be identified. acs.org Quantification is achieved by integrating the peak area and comparing it to the peak area of the internal standard. acs.org This methodology has been instrumental in profiling sterol content in genetically modified yeast to understand the effects of specific enzyme inhibitions on the accumulation of intermediates. acs.org

Table 1: Summary of Analytical Techniques

Technique Principle Application in this compound Research
GC-MS Separates volatile compounds based on boiling point, followed by mass-based detection and identification. Quantitative analysis of sterol profiles in biological extracts; identifying the accumulation or depletion of specific intermediates following genetic or chemical inhibition of enzymes. acs.org
NMR Spectroscopy Uses the magnetic properties of atomic nuclei to provide detailed information about a molecule's structure, including connectivity and stereochemistry. Unambiguous structural elucidation of purified sterol intermediates, confirming the identity and stereochemical configuration of compounds like 4-methylzymosterone. reddit.com
Preparative TLC Separation of compounds on a solid support plate (e.g., silica (B1680970) gel); larger scale than analytical TLC allows for purification. Isolation and purification of milligram quantities of sterols from non-saponifiable lipid extracts. Specific variants like silver nitrate (B79036) TLC (AgNO₃-TLC) are used to separate sterones based on the degree of unsaturation. unito.itsilicycle.com
SPE A cartridge-based purification technique where compounds are adsorbed onto a solid phase and then selectively eluted with solvents of increasing polarity. A simpler, faster alternative to preparative TLC for fractionating sterols (e.g., 4-desmethyl-, 4-monomethyl-, and 4,4'-dimethylsterols) with higher recovery rates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel or purified compounds. After a sterol intermediate is purified, NMR analysis provides detailed information about the carbon-hydrogen framework of the molecule. Techniques such as ¹H NMR and ¹³C NMR reveal the chemical environment of each hydrogen and carbon atom, respectively.

Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can establish the connectivity between atoms, allowing researchers to piece together the complete molecular structure. This is particularly vital for confirming the exact position of methyl groups and double bonds and for determining the stereochemistry of the molecule, which is critical for understanding its interaction with enzymes. For instance, NMR would be essential to differentiate between isomers and confirm the structure of 4-methylzymosterone, the direct precursor to this compound. unito.it Obtaining a pure sample for NMR analysis is often a primary goal of purification efforts. reddit.com

Preparative Thin-Layer Chromatography (TLC) and Solid-Phase Extraction (SPE) for Purification

Before characterization, this compound and its precursors must be purified from complex lipid extracts. Preparative Thin-Layer Chromatography (TLC) is a widely used method for this purpose. In this technique, the lipid extract is applied as a band onto a thick layer of adsorbent (typically silica gel) on a glass or aluminum plate. The plate is then developed in a solvent system that separates the components based on their polarity. After separation, the bands corresponding to the desired compounds are visualized (e.g., under UV light), scraped from the plate, and the compound is recovered by extraction with a suitable solvent. reddit.comsilicycle.com For separating challenging mixtures, such as 4-methylzymosterone from 4-methylfecosterone, specialized methods like silver nitrate-impregnated TLC (AgNO₃-TLC) are employed, which separates compounds based on differences in the number and position of double bonds. unito.it

A more modern and often more efficient alternative to preparative TLC is Solid-Phase Extraction (SPE). nih.gov SPE utilizes a packed cartridge containing a solid adsorbent. The sample is loaded onto the cartridge, and fractions are selectively eluted using solvents of varying polarity. A new SPE method has been developed for separating sterol fractions (4-desmethyl-, 4-monomethyl-, and 4,4'-dimethylsterols) using a stepwise elution with n-hexane and diethyl ether. nih.gov Studies comparing SPE to TLC for the purification of sterols from oils have shown that SPE can be less time-consuming and result in significantly higher recovery rates. nih.gov

In Vitro and Cell-Based Systems for Mechanistic Studies

To understand the biochemical role and enzymatic transformations of this compound, researchers utilize controlled biological systems ranging from simple enzyme assays to complex genetically modified organisms.

Preparation and Utilization of Cell-Free Homogenates for Enzyme Assays

Cell-free homogenates provide a powerful in vitro system to study specific enzyme activities without the complexity of a living cell. To investigate the enzymes that metabolize sterol intermediates, a common approach is to use homogenates prepared from yeast cells. The process involves lysing the yeast cell wall, followed by homogenization with a device like a Potter-Elvehjem homogenizer. unito.it The total protein content of the resulting homogenate is then quantified to ensure standardized assay conditions. unito.itnih.gov

These homogenates, which contain the cell's full complement of enzymes, can be used in assays to measure the activity of a specific enzyme, such as 3-ketosteroid reductase (the enzyme that converts this compound to 4-methylzymosterol). In a typical assay, the homogenate is incubated with a substrate, which is often radiolabeled (e.g., [¹⁴C]lanosterol or a radiolabeled 3-ketosteroid) to facilitate detection of the product. unito.itnih.gov The reaction is supplied with necessary cofactors, such as NADPH and ATP, and incubated under controlled conditions. The reaction products are then extracted and analyzed, often by TLC, to measure the conversion of substrate to product, thereby quantifying the enzyme's activity. unito.itnih.gov

Application of Genetically Engineered Cell Lines and Organisms

Genetically engineered organisms, particularly the yeast Saccharomyces cerevisiae, are invaluable tools for studying sterol biosynthesis pathways. By deleting or mutating specific genes, researchers can create strains that are deficient in a particular enzyme. For example, deleting the ERG27 gene, which encodes the 3-ketosteroid reductase, leads to the accumulation of 3-keto sterol intermediates. unito.itunito.it

These mutant strains serve two primary purposes. First, they allow for the large-scale biological production of specific sterol intermediates that are otherwise difficult to obtain commercially. unito.it For instance, an ERG27-deletant yeast strain can be used to produce 4-methylzymosterone, which can then be chemically oxidized to yield this compound. unito.it Second, these strains are used to study the function of the blocked enzyme and the biological consequences of accumulating its substrate. mdpi.com More advanced genetic techniques, such as CRISPR-mediated gene suppression in mammalian cell lines, are also being used to investigate the roles of specific enzymes like HSD17B7 (the human equivalent of Erg27p) in cholesterol metabolism and its impact on cellular processes like oligodendrocyte formation. researchgate.net

Table 2: Summary of In Vitro and Cell-Based Systems

System Description Application in this compound Research
Cell-Free Homogenates An in vitro preparation containing the soluble enzymes and organelles from lysed cells (e.g., yeast). unito.it Used for direct enzyme assays to measure the activity of specific sterol-metabolizing enzymes, such as 3-ketosteroid reductase, by providing a radiolabeled substrate and necessary cofactors. unito.itnih.gov
Genetically Engineered Yeast Yeast strains (Saccharomyces cerevisiae) with targeted gene deletions or mutations (e.g., ERG27-deletant). unito.it Production of specific sterol intermediates that accumulate due to the blocked pathway; studying the functional consequences of enzyme deficiencies. unito.itmdpi.com
Genetically Engineered Cell Lines Mammalian cells modified using techniques like CRISPR to suppress the expression of specific genes (e.g., HSD17B7). researchgate.net Investigating the role of specific sterol pathway enzymes in complex cellular processes in a human-relevant system. researchgate.net

Isotopic Labeling and Radioactivity Tracing Techniques

Isotopic labeling and radioactivity tracing are powerful tools for delineating the biosynthetic pathways involving this compound. These methods allow researchers to track the transformation of precursors into this specific ketosteroid and its subsequent conversion to downstream sterols.

A common strategy involves the use of radiolabeled precursors to generate radioactive 4-methylzymosterone, the immediate precursor to this compound. In one approach, cell homogenates of a yeast strain deficient in the ERG27 gene (encoding 3-ketosteroid reductase) are incubated with radioactive lanosterol (B1674476). unito.it Alternatively, growing cells of a yeast strain with a point mutation in the ERG27 gene can be cultured with radioactive acetate (B1210297) to produce radiolabeled 4-methylzymosterone. unito.it The resulting radioactive 3-keto-4-monomethyl sterones can then be used in enzymatic assays to study their conversion.

For instance, the transformation of these radiolabeled substrates can be monitored using techniques like thin-layer chromatography (TLC) to separate the different sterol intermediates. The radioactivity of the separated bands is then quantified to determine the efficiency of the enzymatic reactions. unito.it Furthermore, chemical reduction of the radioactive 4-methylzymosterone using reagents like sodium borohydride (B1222165) (NaBH4) can yield both the physiological 3β-hydroxy and the non-physiological 3α-hydroxy isomers of 4-methylzymosterol, which can be used as standards for comparison in tracing experiments. unito.it

While direct isotopic labeling of this compound itself is less commonly described, the principles of isotopic labeling are broadly applicable. Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are also employed in metabolic studies. For example, feeding cells with precursors like [methyl-²H₃]-methionine can introduce a deuterium label into the methyl group of 4-methylsterols, allowing their fate to be traced using mass spectrometry. acs.orgmit.edu This technique helps to confirm the origin of specific atoms within the molecule and to follow its metabolic journey.

Approaches for Investigating Enzyme-Inhibitor Interactions

Understanding the interactions between enzymes and their inhibitors is crucial for developing therapeutic agents that target specific steps in metabolic pathways. The enzymes responsible for the metabolism of this compound are key targets for such investigations. The C4-demethylation of sterols is a multi-step process involving a complex of three enzymes: a sterol-C4-methyl oxidase (SC4MOL), a NAD(P)-dependent steroid dehydrogenase-like protein (NSDHL), and a 3-ketosteroid reductase (HSD17B7). mdpi.com

Inhibition of these enzymes leads to the accumulation of their respective substrates, including 4-methylsterols. nih.gov Researchers employ various approaches to identify and characterize inhibitors of these enzymes.

Screening for Inhibitors:

A common approach is to screen libraries of compounds for their ability to inhibit the activity of a target enzyme. For example, a series of known inhibitors of the estrone (B1671321) reductase activity of human 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7) were tested for their potential to inhibit its 3-ketosteroid reductase activity. unito.it In these assays, the conversion of a substrate, such as 4-methylzymosterone, to its product is measured in the presence and absence of the potential inhibitor. unito.it

Kinetic Analysis of Inhibition:

Once an inhibitor is identified, its mechanism of action is investigated through enzyme kinetic studies. These studies determine parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by half. For instance, a novel inhibitor of NSDHL, designated as compound 9, was identified and found to have an IC₅₀ of approximately 8 μM. nih.govresearchgate.netaacrjournals.org Another specific inhibitor of NSDHL, FR171456, has also been characterized. medkoo.com

Kinetic analyses can also reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed). For example, preliminary kinetic analyses of inhibitors of HSD17B7's estrone reductase activity suggested a mixed or non-competitive inhibition mechanism. unito.it Techniques like Surface Plasmon Resonance (SPR) can be used to measure the binding affinity between the enzyme and the inhibitor, providing values for the association (Kon), dissociation (Koff), and equilibrium dissociation (KD) constants. researchgate.net

Cell-Based Assays:

The efficacy of inhibitors is also tested in cellular models. For example, the effect of inhibitors on the accumulation of sterol intermediates can be measured in cultured cells, such as HepG2 cells. unito.it In such experiments, cells are often incubated with a radiolabeled precursor, like acetate, and the profile of radiolabeled sterols is analyzed after treatment with the inhibitor. unito.it The inhibition of SC4MOL by compounds like 3-amino-1,2,4-triazole (ATZ) has been shown to induce cell cycle activation in human transformed lymphoblasts, demonstrating the cellular consequences of enzymatic inhibition. nih.gov

Below is a table summarizing some of the enzymes involved in the metabolism of 4-methylsterols and their known inhibitors.

EnzymeFunction in C4-DemethylationKnown Inhibitors
Sterol-C4-methyl oxidase (SC4MOL) Oxidizes the 4α-methyl group of sterols. mdpi.com3-amino-1,2,4-triazole (ATZ) nih.gov, Diazaborines acs.org
NAD(P)-dependent steroid dehydrogenase-like (NSDHL) Catalyzes the oxidative decarboxylation of 4α-carboxysterols. mdpi.comCompound 9 nih.govresearchgate.netaacrjournals.org, FR171456 medkoo.com
17β-hydroxysteroid dehydrogenase type 7 (HSD17B7) Reduces the 3-keto group of 4-methylzymosterone to a 3β-hydroxy group. mdpi.comKnown inhibitors of its estrone reductase activity have been tested. unito.it

Pathophysiological Associations and Future Research Trajectories

Links to Inherited Sterol-Related Disorders

The accumulation of sterol intermediates, including 3-dehydro-4-methylzymosterol, is characteristic of several inherited metabolic disorders. These conditions, often termed steroloses, arise from mutations in genes encoding enzymes of the cholesterol biosynthesis pathway. researchgate.netunito.it The resulting buildup of specific sterols can lead to a range of severe developmental and physiological abnormalities. unito.itjci.org

One such disorder is SC4MOL deficiency , an autosomal recessive condition caused by mutations in the MSMO1 gene (previously known as SC4MOL). researchgate.netoaepublish.com This gene encodes the sterol-C4-methyl oxidase, a key enzyme in the C4-demethylation of sterols. researchgate.netmhmedical.com A deficiency in this enzyme leads to the accumulation of 4-monomethyl and 4,4'-dimethyl sterols. oaepublish.com Clinical features of SC4MOL deficiency include psoriasiform dermatitis, microcephaly, congenital cataracts, and developmental delay. mhmedical.comnih.gov The accumulation of these methylsterols is believed to interfere with normal cellular processes, including cell cycle regulation and immune function. jci.orgmhmedical.com

Another related condition is CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform Nevus and Limb Defects), which results from mutations in the NSDHL gene. unito.itunito.it This gene encodes NAD(P) dependent steroid dehydrogenase-like protein, another enzyme in the C4-demethylation complex. unito.itgenecards.org While not directly involving this compound, the disruption of this enzymatic complex highlights the critical role of proper sterol demethylation in development. unito.it

The accumulation of sterol precursors in these disorders is thought to contribute to the pathology not only through cholesterol deficiency but also by the direct toxic effects of the accumulated intermediates. jci.org For instance, some of these precursors may interfere with crucial signaling pathways, such as the Hedgehog signaling pathway, which is vital for embryonic development. unito.it

Table 1: Inherited Disorders Linked to the C4-Demethylation Complex

Disorder Defective Gene Defective Enzyme Accumulated Sterols Key Clinical Features
SC4MOL Deficiency MSMO1 (SC4MOL) Sterol-C4-methyl oxidase 4-monomethyl and 4,4'-dimethyl sterols Psoriasiform dermatitis, microcephaly, congenital cataracts, developmental delay. oaepublish.commhmedical.comnih.gov
CHILD Syndrome NSDHL NAD(P) dependent steroid dehydrogenase-like Methylsterols Congenital Hemidysplasia with Ichthyosiform Nevus and Limb Defects. unito.itunito.it
Desmosterolosis DHCR24 3β-hydroxysterol Δ24-reductase Desmosterol Multiple congenital anomalies, developmental delay, epileptic encephalopathy. frontiersin.org

Strategies for Modulating this compound Levels through Biochemical Intervention

Given the pathological consequences of abnormal sterol accumulation, researchers are exploring strategies to modulate the levels of intermediates like this compound. These approaches primarily focus on biochemical interventions targeting the cholesterol biosynthesis pathway.

Dietary cholesterol supplementation is another therapeutic approach. oaepublish.comnih.gov The rationale is that providing an external source of cholesterol can compensate for its deficient endogenous synthesis and potentially downregulate the cholesterol biosynthesis pathway through feedback mechanisms. nih.gov In some cases, a combination of statin therapy and cholesterol supplementation has been used. oaepublish.com

Topical application of statins and cholesterol has also been explored, particularly for the skin manifestations of SC4MOL deficiency, such as psoriasiform dermatitis. oaepublish.comnih.gov This localized approach aims to correct the sterol imbalance in the affected tissues directly. oaepublish.com

Furthermore, research into small-molecule inhibitors of specific enzymes in the post-squalene pathway is an active area. For example, inhibitors of enzymes like CYP51 (lanosterol 14α-demethylase), which acts upstream of the C4-demethylation complex, have been investigated. jci.orgacs.org By targeting specific enzymatic steps, it may be possible to more precisely control the levels of particular sterol intermediates. mdpi.com The development of potent and selective inhibitors for enzymes like SC4MOL and HSD17B7 is an ongoing effort. rsc.org

Emerging Areas in Sterol Biosynthesis Research

The field of sterol biosynthesis is continually evolving, with several exciting areas of research promising to deepen our understanding of the roles of sterol intermediates and open new therapeutic avenues.

One major focus is the elucidation of the complex regulatory networks that govern cholesterol synthesis. numberanalytics.com This includes understanding how the levels and activities of biosynthetic enzymes are controlled at the transcriptional, translational, and post-translational levels. frontiersin.orgnih.gov For instance, the E3 ubiquitin ligase MARCHF6 has been identified as a key regulator of SC4MOL degradation, highlighting the importance of protein turnover in controlling sterol levels. nih.gov

There is also growing interest in the diverse biological functions of sterol intermediates beyond their role as precursors to cholesterol. nih.govmdpi.com Evidence suggests that these molecules can act as signaling molecules in their own right, influencing processes such as cell proliferation, immune responses, and developmental pathways. mdpi.comsemanticscholar.org For example, certain 4-methylsterols have been shown to act as ligands for nuclear hormone receptors, directly impacting gene expression. semanticscholar.org

The connection between sterol biosynthesis and other diseases is another burgeoning area of investigation. Dysregulation of this pathway has been implicated in a variety of conditions, including cancer, neurodegenerative diseases like Alzheimer's disease, and infectious diseases. numberanalytics.comresearchgate.net For example, some cancer cells exhibit altered cholesterol metabolism, and targeting sterol biosynthesis is being explored as a potential anti-cancer strategy. researchgate.net

Finally, advances in analytical techniques , such as mass spectrometry, are enabling more sensitive and comprehensive analysis of the entire sterolome, providing new insights into the complex interplay of different sterol species in health and disease. researchgate.net These technological advancements will be crucial for identifying new sterol-related biomarkers and therapeutic targets.

Q & A

Basic Research Questions

Q. What is the role of 3-Dehydro-4-methylzymosterol in cholesterol biosynthesis, and how can its metabolic pathway be experimentally traced?

  • Methodological Answer : this compound is an intermediate in the cholesterol biosynthesis pathway, specifically in the conversion of zymosterol to cholesterol. To trace its metabolic flux, isotopic labeling (e.g., deuterium or ¹³C) can be incorporated into precursor molecules like lanosterol. Subsequent tracking via LC-MS/MS or GC-MS allows quantification of labeled intermediates in yeast or mammalian cell models .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in biological samples?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with reverse-phase liquid chromatography (LC) is optimal for identification. For quantification, stable isotope dilution assays (SIDA) using deuterated analogs improve precision. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves structural features like the 3-oxo and 4-methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound-metabolizing enzymes (e.g., sterol reductases)?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, cofactors). Standardizing assays using recombinant enzymes in controlled in vitro systems (e.g., NADPH-dependent assays) and cross-validating results with genetic knockouts in model organisms (e.g., Saccharomyces cerevisiae) can reconcile conflicting data .

Q. What experimental designs are recommended to study the regulatory effects of this compound on lipid membrane dynamics?

  • Methodological Answer : Use synthetic lipid bilayers doped with this compound to simulate membrane environments. Fluorescence anisotropy (using probes like DPH) or atomic force microscopy (AFM) can measure membrane rigidity. Comparative studies with cholesterol and other sterols clarify its unique biophysical contributions .

Q. How can isotopic tracing differentiate this compound from structurally similar intermediates (e.g., 4α-methylzymosterol) in complex biological matrices?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with precursor ion scanning for specific fragment ions (e.g., m/z 383.3 for this compound). Isotopic labeling combined with collision-induced dissociation (CID) enhances specificity, while orthogonal techniques like ion mobility spectrometry (IMS) reduce matrix interference .

Q. What strategies mitigate oxidative degradation of this compound during extraction and storage?

  • Methodological Answer : Store samples under inert gas (argon or nitrogen) at -80°C with antioxidants (e.g., BHT). Use amber glassware to prevent photooxidation. For extraction, minimize exposure to oxygen by employing closed-system solid-phase extraction (SPE) columns and anhydrous solvents .

Data Interpretation and Validation

Q. How should researchers address discrepancies in sterol quantification between enzymatic assays and mass spectrometry?

  • Methodological Answer : Enzymatic assays (e.g., cholesterol oxidase-based kits) may cross-react with structurally similar sterols. Validate results using parallel LC-MS/MS analysis with multiple reaction monitoring (MRM) transitions. Calibration curves with pure standards ensure accuracy across both methods .

Q. What computational tools are effective for modeling the binding interactions of this compound with sterol-sensing proteins?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Validate models using site-directed mutagenesis of key residues in proteins like SCAP (SREBP cleavage-activating protein) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.